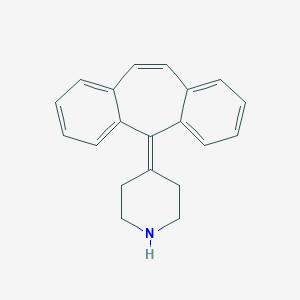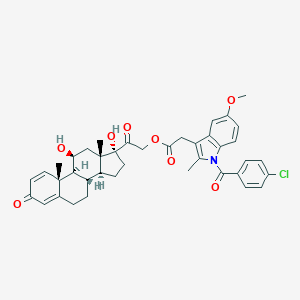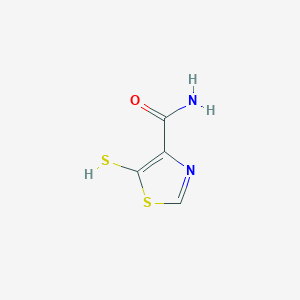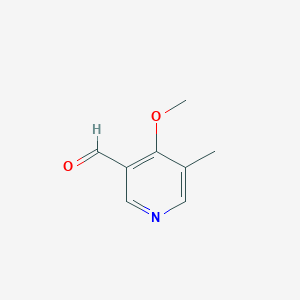
4-Methoxy-5-methylnicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-5-methylnicotinaldehyde is an organic compound with the molecular formula C₈H₉NO₂ It is a derivative of nicotinaldehyde, characterized by the presence of a methoxy group at the fourth position and a methyl group at the fifth position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-5-methylnicotinaldehyde typically involves the functionalization of the pyridine ring. One common method is the Vilsmeier-Haack reaction, where a formyl group is introduced into the pyridine ring using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The methoxy and methyl groups can be introduced through selective alkylation reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as nitration, reduction, and formylation under controlled conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxy-5-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy and methyl groups can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products Formed:
Oxidation: 4-Methoxy-5-methylnicotinic acid.
Reduction: 4-Methoxy-5-methyl-2-pyridinemethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-Methoxy-5-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving aldehydes.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmacologically active compounds.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 4-Methoxy-5-methylnicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical reactions. The methoxy and methyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, modulating its biological activity.
Comparaison Avec Des Composés Similaires
- 2-Methoxy-5-methylnicotinaldehyde
- 5-Methylnicotinaldehyde
- 6-Chloro-5-methylnicotinaldehyde
Comparison: 4-Methoxy-5-methylnicotinaldehyde is unique due to the specific positioning of the methoxy and methyl groups, which can significantly affect its chemical reactivity and biological activity compared to its analogs. For instance, the presence of a methoxy group at the fourth position can enhance its electron-donating properties, making it more reactive in electrophilic substitution reactions compared to 5-Methylnicotinaldehyde, which lacks this substituent.
Propriétés
IUPAC Name |
4-methoxy-5-methylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-9-4-7(5-10)8(6)11-2/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNRJJWJSPJFBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1OC)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
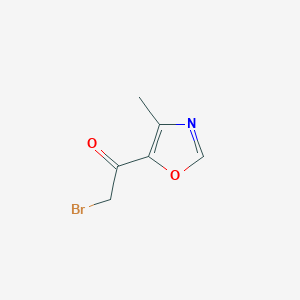
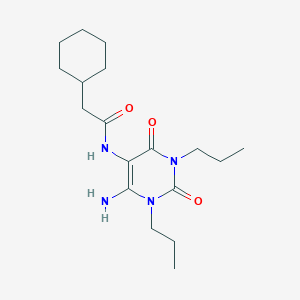
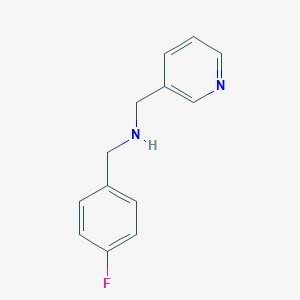
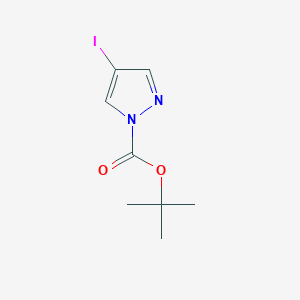
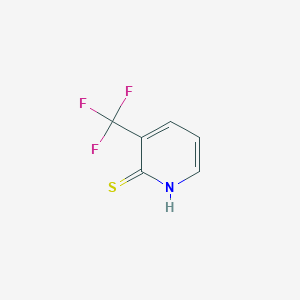
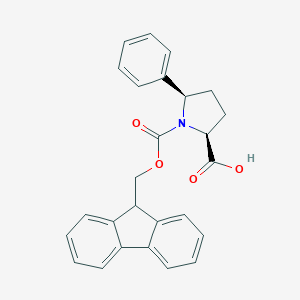
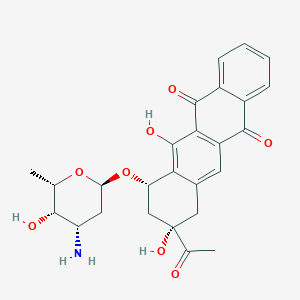
![(2S)-1-[(2S)-1-[4-oxo-6-phenyl-5-[[(E)-3-phenylprop-2-enoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B50855.png)
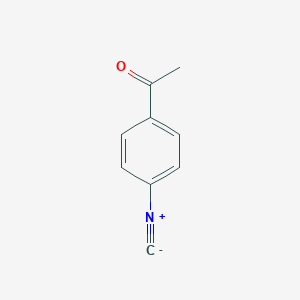
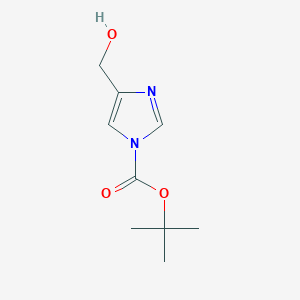
![Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B50866.png)
